2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMIRCIBPRTIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603907 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-60-6 | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of the Phenyl Ring
To achieve the 2-ethoxy-4-nitro substitution pattern, directed ortho/para functionalization is critical. The ethoxy group, an ortho/para-directing substituent, facilitates nitration at the para position. This regioselectivity is exploited in sequential synthesis:
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Ethoxylation : Introducing the ethoxy group at position 2 of the phenyl ring.
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Nitration : Adding a nitro group at position 4, para to the ethoxy group.
Ethoxylation Strategies
Alkylation of Phenolic Intermediates
A precursor with a hydroxyl group at position 2 can undergo alkylation. For instance, 2-(2-hydroxyphenyl)isoindoline-1,3-dione reacts with ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This Williamson ether synthesis proceeds with yields exceeding 85%:
Table 1: Ethoxylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 87 |
| NaH | THF | 60 | 78 |
| Cs₂CO₃ | DMSO | 90 | 82 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with ethanol achieves ethoxylation at room temperature:
This method avoids harsh conditions but requires stoichiometric reagents, increasing costs.
Nitration Techniques
Directed Nitration Using Mixed Acids
Nitration of 2-(2-ethoxyphenyl)isoindoline-1,3-dione employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ethoxy group directs nitration to the para position, yielding the target compound:
Table 2: Nitration Conditions and Outcomes
| HNO₃ Concentration (%) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 65 | 2 | 72 | 95 |
| 90 | 1.5 | 68 | 93 |
| 70 | 3 | 75 | 97 |
Regioselectivity Challenges
Competing meta nitration (≤15%) may occur due to the electron-withdrawing nature of the isoindoline-1,3-dione core. Polar solvents like acetic acid improve para selectivity by stabilizing the transition state.
Alternative Synthetic Routes
Pre-functionalized Benzene Derivatives
Starting with 2-ethoxy-4-nitroaniline, condensation with phthalic anhydride under acidic conditions forms the target compound:
This one-pot method simplifies synthesis but requires high-purity aniline derivatives.
Catalytic Methods
Palladium-catalyzed C–H activation enables direct ethoxylation or nitration. For example, using Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) in trifluoroacetic acid (TFA) achieves ethoxylation at 120°C. However, scalability remains a challenge.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1), achieving >99% purity. Characterization by , , and HRMS confirms structure:
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(400 MHz, CDCl₃) : δ 8.35 (d, J = 2.4 Hz, 1H, Ar–H), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.90–7.85 (m, 4H, isoindoline-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂), 1.50 (t, J = 7.0 Hz, 3H, CH₃).
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HRMS : m/z calcd. for C₁₆H₁₁N₂O₅⁺ [M+H]⁺: 311.0663, found: 311.0668.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for nitration to enhance safety and yield. Ethoxylation is performed in batch reactors with automated temperature control to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group .
Scientific Research Applications
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological conditions like epilepsy.
Industry: Utilized in the development of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways . The compound may also interact with ion channels, influencing neuronal excitability and reducing seizure activity .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Selected Isoindoline-1,3-dione Derivatives
Notes:
- Nitro-substituted derivatives (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione) exhibit high thermal stability (m.p. >300°C) due to strong intermolecular interactions .
- Ethoxy groups (as in 2-(4-ethoxyphenyl)isoindoline-1,3-dione ) likely reduce crystallinity compared to nitro derivatives.
- IR spectra consistently show two carbonyl peaks (1770–1710 cm⁻¹), confirming the isoindoline-1,3-dione core .
Table 2: Pharmacological Profiles of Analogous Compounds
Key Observations :
- Antihyperglycemic Activity : Sulfonylurea-modified derivatives (e.g., VIIh, VIIo) show glucose reduction comparable to gliclazide, likely via pancreatic β-cell stimulation .
- Enzyme Inhibition : Acryloylphenyl derivatives may target cholinesterases, though data are pending .
- Nitro Group Impact : The nitro group in 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione may enhance cytotoxicity, as seen in nitroaromatic chemotherapeutics .
Biological Activity
2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core structure, with an ethoxy and nitro substituent on the phenyl ring. This unique configuration contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound has been primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic pathways . Research indicates that it may act as an anticonvulsant , influencing neuronal firing and seizure activity through various biochemical pathways.
Target of Action
- Dopamine Receptor D2 : The compound interacts with the dopamine receptor D2, which is critical for modulating mood, motivation, and attention.
Anticonvulsant Activity
Studies have shown that this compound exhibits significant anticonvulsant properties in experimental models of epilepsy. Its effectiveness appears to vary with dosage and time of administration, suggesting a complex relationship between concentration and therapeutic outcome.
Other Biological Activities
In addition to its anticonvulsant effects, the compound has been explored for:
- Antimicrobial Properties : Potential applications in treating infections due to its ability to inhibit bacterial growth.
- Anticancer Effects : Preliminary studies suggest it may exhibit antiproliferative activity against certain cancer cell lines.
Biochemical Pathways
The compound's mechanism of action likely involves:
- Cell Signaling Pathways : Influencing gene expression and cellular metabolism.
- Enzyme Interactions : Potentially acting as an inhibitor or activator of specific enzymes involved in neurotransmitter synthesis and degradation.
Case Studies
- Anticonvulsant Evaluation :
- In a study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency and severity compared to control groups.
- Antimicrobial Testing :
- The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant reduction in seizures | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Antiproliferative effects noted |
Q & A
Q. How can researchers design interdisciplinary studies to explore its applications in material science?
- Answer : Collaborate with:
- Polymer Chemistry : Incorporate the compound into photo-responsive polymers via its nitro group.
- Nanotechnology : Functionalize nanoparticles for targeted drug delivery.
Reference membrane separation technologies (e.g., CRDC subclass RDF2050104) for industrial scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
